molecular formula C6H5F3O2 B2442667 [5-(Trifluoromethyl)-2-furyl]methanol CAS No. 6006-82-2; 65865-28-3

[5-(Trifluoromethyl)-2-furyl]methanol

Cat. No.: B2442667
CAS No.: 6006-82-2; 65865-28-3
M. Wt: 166.099
InChI Key: AISZOOJCHSJDOU-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-2-furyl]methanol is a useful research compound. Its molecular formula is C6H5F3O2 and its molecular weight is 166.099. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(trifluoromethyl)furan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZOOJCHSJDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 5-(Trifluoromethyl)-2-furaldehyde with Sodium Borohydride

The most widely employed method for synthesizing [5-(Trifluoromethyl)-2-furyl]methanol involves the reduction of 5-(trifluoromethyl)-2-furaldehyde using sodium borohydride (NaBH₄). This reaction proceeds via nucleophilic addition of hydride ions to the carbonyl carbon, followed by protonation to yield the primary alcohol.

Reaction Conditions :

  • Solvent : Methanol or ethanol, which stabilize NaBH₄ and facilitate proton transfer.
  • Temperature : Room temperature (20–25°C), ensuring mild conditions to prevent side reactions.
  • Stoichiometry : A molar ratio of 1:1.2 (aldehyde to NaBH₄) ensures complete reduction.

Mechanistic Pathway :

  • Nucleophilic Attack : Hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of 5-(trifluoromethyl)-2-furaldehyde.
  • Protonation : The resulting alkoxide intermediate is protonated by the alcoholic solvent, forming the primary alcohol.

Yield : Typical laboratory yields range from 85% to 90%, contingent on purity of the starting material and reaction monitoring.

Alternative Reducing Agents

While NaBH₄ remains the standard, other reductants have been explored in analogous furanmethanol syntheses:

  • Catalytic Hydrogenation : Utilizes H₂ gas with palladium or platinum catalysts. However, this method risks over-reduction of the furan ring, leading to tetrahydrofuran derivatives.
  • Lithium Aluminum Hydride (LiAlH₄) : Though effective for esters and amides, its high reactivity often degrades sensitive substrates like trifluoromethyl-containing aldehydes.

Reaction Optimization

Solvent Effects

The choice of solvent critically influences reaction efficiency:

Solvent Reaction Rate Yield Rationale
Methanol Fast 90% Polar protic solvent stabilizes intermediates.
Tetrahydrofuran (THF) Moderate 80% Aprotic nature slows protonation, requiring acidic workup.
Water Poor <50% NaBH₄ decomposition dominates.

Temperature and Time

  • Optimal Range : 20–25°C; higher temperatures accelerate NaBH₄ decomposition, while lower temperatures prolong reaction time.
  • Duration : 2–4 hours, monitored via thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes often employ continuous flow systems to enhance scalability and safety:

  • Advantages : Improved heat transfer, reduced reaction time, and higher throughput compared to batch reactors.
  • Purification : Distillation under vacuum (92–96°C at 0.2–0.5 mmHg) isolates the product with >95% purity.

Waste Management

  • Byproducts : Boron-containing residues are neutralized with aqueous HCl and precipitated as boric acid for safe disposal.
  • Solvent Recovery : Methanol is distilled and recycled, aligning with green chemistry principles.

Characterization and Quality Control

Spectroscopic Analysis

Technique Key Data Purpose
¹H NMR δ 4.60 (s, 2H, CH₂OH), δ 6.50 (d, 1H, furan-H) Confirms hydroxymethyl and furan protons.
¹³C NMR δ 57.8 (CH₂OH), δ 121.5 (CF₃) Verifies carbon environments.
IR 3400 cm⁻¹ (O-H stretch), 1120 cm⁻¹ (C-F) Identifies functional groups.

Chromatographic Methods

  • HPLC : Purity assessment using C18 columns and UV detection at 254 nm.
  • GC-MS : Detects volatile impurities with a detection limit of <0.1%.

Comparison of Methods

Parameter Laboratory-Scale Industrial-Scale
Reactors Batch flasks Continuous flow
Yield 85–90% 92–95%
Cost Efficiency Moderate High
Environmental Impact Higher solvent use Solvent recycling

Q & A

Basic Research Questions

Q. What catalytic systems are optimal for synthesizing [5-(Trifluoromethyl)-2-furyl]methanol from HMF derivatives?

  • Methodology :

  • Acetal Formation : React 5-(hydroxymethyl)furfural (HMF) with trimethyl orthoformate using Ytterbium sulfate supported on Amberlite-15, yielding [5-(Dimethoxymethyl)-2-furyl]methanol in 80% isolated yield .
  • Condensation : Use calcined and dehydrated Al–beta zeolite (Si/Al = 12.5 mol/mol) with methanol to achieve 96% yield via solvent-free conditions .
    • Key Variables : Catalyst acidity, reaction temperature (80–120°C), and solvent polarity.
    • Data Table :
CatalystYieldConditionsReference
Yb(SO₄)₃/Amberlite-1580%Reflux, 12 h
Al–beta zeolite (Si/Al 12.5)96%Solvent-free, 100°C, 6h

Q. How can this compound be characterized using spectroscopic methods?

  • Methodology :

  • NMR : ¹H/¹³C NMR to identify furan ring protons (δ 6.5–7.5 ppm) and hydroxymethyl group (δ 3.5–4.5 ppm). ¹⁹F NMR confirms trifluoromethyl resonance (δ -60 to -65 ppm) .
  • Mass Spectrometry : Exact mass (C₆H₅F₃O₂) = 178.0187 g/mol; ESI-MS or HRMS to verify molecular ion [M+H]⁺ .
  • FTIR : O–H stretch (~3400 cm⁻¹), C–F vibrations (1100–1250 cm⁻¹), and furan ring C=C (1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies enable functionalization of this compound for cross-coupling reactions?

  • Methodology :

  • Boronic Acid Derivatives : Convert to [5-(Trifluoromethyl)furan-2-yl]boronic acid (CAS 1308354-99-5) for Suzuki-Miyaura coupling with aryl halides .
  • Protection/Deprotection : Use acetal protection (e.g., trimethyl orthoformate) to stabilize the hydroxymethyl group during functionalization .
    • Challenges : Steric hindrance from the trifluoromethyl group may reduce coupling efficiency; optimize ligands (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .

Q. How do substituents on the furan ring influence the compound’s stability and reactivity?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., [5-(3-chloro-4-methylphenyl)furan-2-yl]methanol, CAS 443290-62-8) and compare thermal stability via TGA/DSC .
  • Kinetic Analysis : Monitor decomposition rates under acidic/alkaline conditions (pH 2–12) using HPLC or UV-Vis spectroscopy .
    • Findings : Electron-withdrawing groups (e.g., –CF₃) enhance thermal stability but may reduce solubility in polar solvents .

Q. What computational approaches predict the compound’s interactions in catalytic or biological systems?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) for reactivity .
  • Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina; validate with in vitro assays .
    • Applications : Predict regioselectivity in oxidation or metabolic pathways .

Contradictions & Validation

  • Catalyst Efficiency : reports conflicting yields (80% vs. 96%) for Yb(SO₄)₃ vs. Al–beta zeolite. Validate by testing solvent effects (e.g., methanol vs. toluene) and catalyst recyclability .
  • Storage Stability : While recommends room-temperature storage, long-term stability data are lacking. Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Excluded Sources

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